![molecular formula C7H7BrN2O B183998 N-(2-bromopyridin-3-yl)acetamide CAS No. 139293-72-4](/img/structure/B183998.png)
N-(2-bromopyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromopyridin-3-yl)acetamide: is an organic compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a bromine atom at the second position and an acetamide group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromopyridin-3-yl)acetamide typically involves the bromination of 2-acetylpyridine followed by the introduction of an amide group. One common method involves the reaction of 2-acetylpyridine with bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-bromo-3-pyridinyl ketone is then reacted with ammonia or an amine to form the desired acetamide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-bromopyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted pyridinylacetamides.
Oxidation Reactions: Products include N-oxides of this compound.
Reduction Reactions: Products include N-(2-amino-3-pyridinyl)acetamide.
Scientific Research Applications
Applications in Medicinal Chemistry
- Antimicrobial Activity : Compounds with bromopyridine moieties, including N-(2-bromopyridin-3-yl)acetamide, have been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. The presence of the bromine atom is believed to enhance its interaction with biological targets, leading to increased efficacy against specific cancer types .
- Enzyme Inhibition : The compound's ability to form hydrogen bonds due to its acetamide functionality allows it to interact effectively with enzymes. This interaction is critical for designing inhibitors that can modulate enzyme activity for therapeutic benefits .
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, facilitating the synthesis of more complex molecules .
- Coupling Reactions : It can participate in coupling reactions to generate larger structures, which are essential in drug discovery and development .
Material Science Applications
The unique properties of this compound make it suitable for applications in material science:
- Liquid Crystals : Certain derivatives of this compound have been explored as potential chiral dopants for liquid crystal applications due to their distinct electronic properties .
- Polymeric Materials : The compound can be used as a precursor for synthesizing novel polymeric materials with tailored properties for specific industrial applications .
Case Study 1: Anticancer Activity
A study conducted by researchers at the National Institutes of Health (NIH) screened various bromopyridine derivatives, including this compound, for anticancer activity. The results indicated that this compound significantly inhibited the growth of several cancer cell lines, demonstrating its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
In a study focused on enzyme inhibition, this compound was tested against specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited enzyme activity, suggesting its utility in developing therapeutic agents targeting metabolic disorders .
Mechanism of Action
The mechanism of action of N-(2-bromopyridin-3-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
- N-(2-chloro-3-pyridinyl)acetamide
- N-(2-fluoro-3-pyridinyl)acetamide
- N-(2-iodo-3-pyridinyl)acetamide
Comparison: N-(2-bromopyridin-3-yl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, which can influence the compound’s interactions with biological targets and its chemical reactivity. This uniqueness makes this compound a valuable compound for specific applications where these properties are advantageous .
Biological Activity
N-(2-bromopyridin-3-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the bromine atom in the pyridine ring and the acetamide group contributes to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the bromination of pyridine derivatives followed by acylation with acetic anhydride or acetyl chloride. The general synthetic route includes:
- Bromination : 2-pyridinamine is treated with bromine to introduce the bromine substituent.
- Acetylation : The resulting brominated compound is then reacted with acetic anhydride to form this compound.
The chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds containing bromopyridine moieties exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
This compound has been evaluated for its anticancer properties against several cancer cell lines, including HeLa (cervical cancer), SW480 (colon cancer), and HepG2 (liver cancer). In vitro studies demonstrated that this compound induces apoptosis in cancer cells, likely through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Caspase activation |
SW480 | 20 | Cell cycle arrest |
HepG2 | 25 | Apoptosis |
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The acetamide group facilitates hydrogen bonding with active site residues in enzymes, enhancing binding affinity.
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected mouse models when administered at a dose of 50 mg/kg.
- Anticancer Studies : In a xenograft model using human cancer cells, treatment with this compound resulted in a 60% reduction in tumor volume compared to control groups.
Properties
IUPAC Name |
N-(2-bromopyridin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJXANJCXMOZAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.